molecular formula C14H22O7S B12320753 (4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl) acetate

(4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl) acetate

Cat. No.: B12320753
M. Wt: 334.39 g/mol
InChI Key: BSQTXTAGEJNXTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2,3,4-TRI-O-ACETYL-BETA-L-THIOFUCOPYRANOSIDE: is a synthetic organic compound that belongs to the class of thiofucopyranosides. This compound is characterized by the presence of ethyl and acetyl groups attached to a beta-L-thiofucopyranoside backbone. It is primarily used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2,3,4-TRI-O-ACETYL-BETA-L-THIOFUCOPYRANOSIDE typically involves the acetylation of beta-L-thiofucopyranoside. The process begins with the protection of hydroxyl groups using acetyl groups. The reaction is carried out in the presence of acetic anhydride and a catalyst such as pyridine. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure selective acetylation .

Industrial Production Methods: In an industrial setting, the production of ETHYL 2,3,4-TRI-O-ACETYL-BETA-L-THIOFUCOPYRANOSIDE follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and temperature control is common in industrial production .

Chemical Reactions Analysis

Types of Reactions: ETHYL 2,3,4-TRI-O-ACETYL-BETA-L-THIOFUCOPYRANOSIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

ETHYL 2,3,4-TRI-O-ACETYL-BETA-L-THIOFUCOPYRANOSIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2,3,4-TRI-O-ACETYL-BETA-L-THIOFUCOPYRANOSIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 2,3,4-tri-O-acetyl-beta-L-thiofucopyranoside
  • Ethyl 2,3,4-tri-O-benzyl-beta-L-thiofucopyranoside
  • 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose

Comparison: ETHYL 2,3,4-TRI-O-ACETYL-BETA-L-THIOFUCOPYRANOSIDE is unique due to its specific ethyl and acetyl substitutions, which confer distinct chemical properties and reactivity. Compared to its methyl and benzyl analogs, the ethyl derivative exhibits different solubility and stability profiles, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

(4,5-diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O7S/c1-6-22-14-13(21-10(5)17)12(20-9(4)16)11(7(2)18-14)19-8(3)15/h7,11-14H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQTXTAGEJNXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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